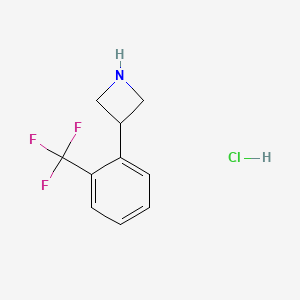3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
CAS No.: 1203684-79-0
Cat. No.: VC11707846
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203684-79-0 |
|---|---|
| Molecular Formula | C10H11ClF3N |
| Molecular Weight | 237.65 g/mol |
| IUPAC Name | 3-[2-(trifluoromethyl)phenyl]azetidine;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H |
| Standard InChI Key | ZNESKRZJTBWJKF-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=CC=CC=C2C(F)(F)F.Cl |
| Canonical SMILES | C1C(CN1)C2=CC=CC=C2C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride belongs to the class of azetidine derivatives, characterized by a four-membered nitrogen-containing ring. The compound’s molecular formula is C₁₀H₁₁ClF₃N, with a molecular weight of 241.65 g/mol . The azetidine ring adopts a puckered conformation, while the 2-(trifluoromethyl)phenyl group introduces steric bulk and electronic effects that influence reactivity and solubility. The hydrochloride salt form enhances stability and aqueous solubility, a common modification for basic nitrogen-containing compounds .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClF₃N |
| Molecular Weight | 241.65 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
| Storage Conditions | 2–8°C under inert atmosphere |
The trifluoromethyl group (-CF₃) significantly increases lipophilicity (LogP ≈ 1.9) , which impacts membrane permeability and bioavailability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride involves multi-step processes, often leveraging methodologies from analogous azetidine derivatives . A representative pathway includes:
-
Ring Formation: Construction of the azetidine ring via cyclization reactions, such as the Gabriel synthesis or nucleophilic substitution .
-
Functionalization: Introduction of the 2-(trifluoromethyl)phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A critical advancement in azetidine synthesis is the use of hydrogenolysis with tertiary amines to prevent dimerization. For example, hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine in the presence of triethylamine suppresses the formation of dimeric byproducts, achieving yields >85% . This method could be adapted for the target compound by substituting the phenoxy group with 2-(trifluoromethyl)phenyl.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and enhance reproducibility . Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactions, particularly in biphasic systems .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
NMR: The proton NMR spectrum typically shows:
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) appears at m/z 241.65, with fragmentation patterns indicative of the azetidine ring and trifluoromethylphenyl moiety .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point range of 82–84°C, consistent with related azetidine hydrochlorides . Thermal decomposition occurs above 200°C, releasing HCl and forming volatile fluorinated byproducts .
Applications in Pharmaceutical Research
Antimicrobial Activity
Azetidine derivatives exhibit broad-spectrum antimicrobial properties. The trifluoromethyl group enhances interactions with bacterial membranes, disrupting lipid bilayer integrity . Preliminary studies on analogous compounds show minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
CCR6 Receptor Modulation
The azetidine scaffold shows affinity for chemokine receptors like CCR6, which regulate immune cell migration. Substitution at the 3-position with aryl groups enhances binding specificity, suggesting potential applications in autoimmune disease therapy .
Stability and Degradation Pathways
Hydrolytic Degradation
Under acidic conditions (pH < 3), the hydrochloride salt undergoes hydrolysis, yielding 3-(2-(trifluoromethyl)phenyl)azetidine and HCl. Alkaline conditions (pH > 10) promote ring-opening reactions, forming linear amines .
Photostability
Exposure to UV light (λ = 254 nm) induces defluorination, generating phenylazetidine derivatives with reduced bioactivity . Stabilizers like ascorbic acid (0.1% w/w) mitigate this degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume